4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine
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Overview
Description
4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.3327 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a methoxy and methyl group on the benzene ring, along with a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the same principles as laboratory synthesis, scaled up to accommodate larger quantities. This includes the use of appropriate solvents, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups on the benzene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group to a sulfide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while nucleophilic substitution can result in various substituted morpholine derivatives.
Scientific Research Applications
4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The morpholine ring can also interact with various biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Similar in structure but lacks the morpholine ring.
4-Methylbenzenesulfonyl Chloride: Similar but lacks the methoxy group.
Morpholine: The parent compound without the benzene ring substitution.
Uniqueness
4-(4-Methoxy-2-methylbenzenesulfonyl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholine ring and the substituted benzene ring allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-9-11(16-2)3-4-12(10)18(14,15)13-5-7-17-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTFGYCWHOGJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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